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Compound of Interest

Compound Name: 3,5-Dibromobenzyl cyanide

Cat. No.: B061878 Get Quote

Executive Summary: 2-(3,5-dibromophenyl)acetonitrile, commonly known as 3,5-
Dibromobenzyl cyanide, is a polyfunctional synthetic intermediate of significant interest to the

pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive

nitrile group, two aryl bromide positions amenable to cross-coupling, and an active methylene

bridge, offers a versatile platform for the construction of complex molecular entities. This guide

provides an in-depth analysis of its chemical properties, a validated synthesis protocol, key

synthetic transformations, and its potential applications in drug discovery, grounded in

established chemical principles and safety protocols.

Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a precise understanding of its identity

and physical characteristics. The nomenclature and key identifiers for this compound are

standardized across major chemical databases.

Nomenclature and Identifiers
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Identifier Value Source

IUPAC Name
2-(3,5-

dibromophenyl)acetonitrile
[1]

Common Name 3,5-Dibromobenzyl cyanide [1][2]

CAS Number 188347-48-0 [1][2]

Molecular Formula C₈H₅Br₂N [1]

Canonical SMILES C1=C(C=C(C=C1Br)Br)CC#N [1]

InChIKey
RDFAWEAQRRJHDC-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physicochemical properties of a compound govern its behavior in solution, its reactivity,

and the methods appropriate for its purification and handling. The data presented below are

primarily computed properties sourced from reputable chemical databases.

Property Value Unit Source

Molecular Weight 274.94 g/mol [1]

Monoisotopic Mass 272.87887 Da [1]

XLogP3-AA 3.0 [1]

Topological Polar

Surface Area
23.8 Å² [1]

Hydrogen Bond Donor

Count
0 [1]

Hydrogen Bond

Acceptor Count
1 [1]

Rotatable Bond Count 1 [1]
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Synthesis and Purification
The most direct and widely adopted method for synthesizing arylacetonitriles is the nucleophilic

substitution of a corresponding benzylic halide with an inorganic cyanide salt. This Sₙ2 reaction

is efficient and utilizes readily available starting materials.

Synthetic Strategy: Nucleophilic Cyanation
The synthesis proceeds by reacting 3,5-Dibromobenzyl bromide with sodium or potassium

cyanide. The cyanide anion (CN⁻) acts as a potent nucleophile, displacing the bromide from

the benzylic carbon. The choice of a polar protic solvent system, such as an ethanol/water

mixture, is a critical experimental parameter. This solvent choice is causal to the reaction's

success as it must solubilize both the organic substrate (3,5-Dibromobenzyl bromide) and the

inorganic nucleophile (e.g., NaCN), facilitating their interaction.[3][4] Heating the reaction

mixture to reflux provides the necessary activation energy to overcome the energetic barrier of

the Sₙ2 transition state.

Detailed Experimental Protocol: Synthesis of 2-(3,5-
dibromophenyl)acetonitrile
This protocol is adapted from established procedures for analogous benzyl cyanides and

should be performed by trained chemists with appropriate safety precautions.[3][4]

Reagents:

3,5-Dibromobenzyl bromide (1.0 eq.)[5]

Sodium cyanide (NaCN) (1.2 eq.)

Ethanol (95%)

Deionized Water

Diethyl ether

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, dissolve 3,5-Dibromobenzyl bromide in a minimal amount of 95% ethanol.

Nucleophile Addition: In a separate beaker, prepare a concentrated aqueous solution of

sodium cyanide. Add this solution to the stirred ethanolic solution of the benzyl bromide.

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

Reaction: Heat the biphasic mixture to reflux (typically ~80-90°C) with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

benzyl bromide spot is consumed (typically 3-5 hours).

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a

separatory funnel and dilute with deionized water.

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic

extracts.

Washing: Wash the combined organic layer sequentially with water and then with a saturated

brine solution to remove residual inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: The crude 2-(3,5-dibromophenyl)acetonitrile can be purified by recrystallization

from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica

gel column chromatography.

Synthesis Workflow Diagram
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Caption: Sₙ2 synthesis of 2-(3,5-dibromophenyl)acetonitrile.

Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(3,5-dibromophenyl)acetonitrile lies in its three distinct reactive

centers, which can be manipulated selectively to build molecular complexity. This versatility

makes it a powerful building block in multi-step syntheses.[6]

Overview of Reactive Centers
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Caption: Key reactive sites of 2-(3,5-dibromophenyl)acetonitrile.

Reactions of the Nitrile Group
The nitrile (cyano) group is a versatile functional handle that can be converted into several

other key moieties essential for drug development.

Hydrolysis of the nitrile under strong acidic or basic conditions provides the corresponding

carboxylic acid, a common functional group in bioactive molecules.[7]

Protocol (Basic Hydrolysis):

Dissolve 2-(3,5-dibromophenyl)acetonitrile (1.0 eq.) in ethanol in a round-bottom flask.

Add an aqueous solution of sodium hydroxide (e.g., 6 M, 3-5 eq.).

Heat the mixture to reflux until TLC indicates complete consumption of the starting material.

Ammonia gas will be evolved.

Cool the mixture and remove the ethanol via rotary evaporation.

Dilute the remaining aqueous solution with water and cool in an ice bath.

Carefully acidify the solution with cold concentrated HCl until the pH is ~1-2.

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-

(3,5-dibromophenyl)acetic acid.
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The reduction of the nitrile to a primary amine is a fundamental transformation for accessing a

key pharmacophore.[7] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are

typically employed.

Protocol (LiAlH₄ Reduction):

Setup: In a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a

stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF).

Addition: Dissolve 2-(3,5-dibromophenyl)acetonitrile (1.0 eq.) in anhydrous THF and add it

dropwise to the LiAlH₄ suspension at 0°C.

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to

a gentle reflux for 2-4 hours.

Work-up (Fieser Method): Cool the reaction to 0°C. Cautiously add, in sequence, 'x' mL of

water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the number of grams

of LiAlH₄ used.

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration,

washing the filter cake with THF.

Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to yield the crude amine.

Reactions of the Aryl Bromides
The two bromine atoms on the phenyl ring are prime handles for transition-metal-catalyzed

cross-coupling reactions. This capability is paramount in medicinal chemistry for generating

analogues and exploring structure-activity relationships (SAR). Reactions such as Suzuki,

Sonogashira, Buchwald-Hartwig, and Heck couplings can be employed to form new carbon-

carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.[6]

Applications in Medicinal Chemistry and Drug
Development
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Acetonitrile and its derivatives are critical components in the pharmaceutical industry, both as

solvents and as synthetic substrates.[8][9] The true value of 2-(3,5-dibromophenyl)acetonitrile

lies in its role as a versatile scaffold.

Scaffold for Libraries: The three reactive sites allow for a combinatorial approach to

synthesis. One could first transform the nitrile, then perform sequential or differential cross-

coupling reactions on the two bromine atoms to rapidly generate a library of diverse

compounds for biological screening.

Access to Key Pharmacophores: As demonstrated, the nitrile can be readily converted to a

primary amine or a carboxylic acid. Primary amines are ubiquitous in pharmaceuticals for

their basicity and ability to form salt bridges with biological targets. Carboxylic acids are key

hydrogen bond donors and acceptors.

Bioisosteric Replacement: The nitrile group itself, or its tetrazole derivative (formed via

cycloaddition with an azide), can serve as a bioisostere for a carboxylic acid, offering a way

to modulate physicochemical properties like acidity and cell permeability.[7]

Safety and Handling
2-(3,5-dibromophenyl)acetonitrile is a hazardous substance and must be handled with

appropriate precautions. Its toxicity profile is related to that of other substituted acetonitriles,

with the primary concern being the potential metabolic release of cyanide.[3][10]

GHS Hazard Classification
Hazard Class Statement

Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed

Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin

Skin Irritation (Category 2) H315: Causes skin irritation

Eye Irritation (Category 2A) H319: Causes serious eye irritation

Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled

STOT SE 3 H335: May cause respiratory irritation

(Source: Aggregated data from PubChem)[1]
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Handling and Personal Protective Equipment (PPE)
Engineering Controls: All manipulations should be conducted in a certified chemical fume

hood to prevent inhalation of dust or vapors.

Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (nitrile is a

common choice), and splash-proof safety goggles.

Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands

thoroughly after handling.

Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. Due to its hazardous

nature, it should be collected in a designated, sealed container for chemical waste disposal.

Conclusion
2-(3,5-dibromophenyl)acetonitrile is more than a simple chemical; it is a highly functionalized

and versatile building block for advanced organic synthesis. Its predictable reactivity at the

nitrile, aryl bromide, and alpha-carbon positions provides chemists in research and drug

development with a reliable platform for constructing novel and complex molecular

architectures. A thorough understanding of its synthesis, reactivity, and safe handling

procedures is essential for unlocking its full potential in the pursuit of new therapeutic agents

and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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